ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolopyrimidine core, which is a privileged structure in drug discovery due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from easily available precursors. Here’s a common synthetic route:
Formation of the pyrazolopyrimidine core: : This is usually achieved through a cyclization reaction involving an appropriately substituted pyrazole and a pyrimidine precursor under acidic or basic conditions.
Introduction of the acetamido group: : An acetylation reaction introduces the acetamido group to the core structure.
Esterification: : Finally, esterification with ethanol completes the synthesis.
Industrial Production Methods
Industrial-scale production might employ similar routes but optimized for efficiency, yield, and cost-effectiveness. Methods such as continuous flow synthesis could be utilized to enhance production rates and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : It may be reduced to its hydroxy or amine derivatives.
Substitution: : Various electrophilic and nucleophilic substitution reactions can modify the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: : Catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: : Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products Formed
The products vary depending on the reactions. For instance, oxidation may yield carboxylic acids, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing other pyrazolopyrimidine derivatives with potential pharmacological activities.
Biology
The compound's bioactivity makes it a candidate for biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine
Industry
Beyond medicinal applications, it might be used in developing new materials or catalysts due to its unique structural properties.
Mechanism of Action
The mechanism by which ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate exerts its effects typically involves:
Molecular Targets: : Often targets enzymes such as kinases or other proteins involved in cellular signaling pathways.
Pathways Involved: : May interfere with signal transduction pathways, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Other Pyrazolopyrimidine Derivatives
Compared to other pyrazolopyrimidine derivatives, this compound may exhibit unique properties due to its specific substitutions and ester group, affecting its bioavailability and binding affinity.
List of Similar Compounds
4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Ethyl 4-amino-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzoate
4-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamido)benzoic acid
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-2-31-22(30)15-8-10-16(11-9-15)25-19(28)13-26-14-23-20-18(21(26)29)12-24-27(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFTYIXKNXSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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